5-Chlorobenzofuran

Vue d'ensemble

Description

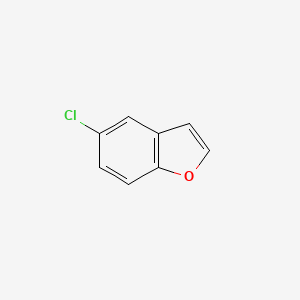

5-Chlorobenzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with a chlorine atom substituted at the fifth position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzofuran typically involves the chlorination of benzofuran. One common method is the direct chlorination of benzofuran using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the fifth position .

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Chlorobenzofuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding benzofuran-5-carboxylic acids.

Reduction: Reduction reactions can convert it into benzofuran derivatives with different functional groups.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents, leading to a variety of derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions

Major Products: The major products formed from these reactions include benzofuran-5-carboxylic acids, reduced benzofuran derivatives, and various substituted benzofurans .

Applications De Recherche Scientifique

Antimicrobial Applications

Recent studies have highlighted the potential of benzofuran derivatives, including 5-chlorobenzofuran, as antimicrobial agents. A systematic review indicated that benzofuran-based compounds exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi .

- Case Study : A study synthesized several aryl derivatives of this compound and evaluated their antifungal activity against Candida species. The results showed that specific derivatives exhibited potent activity against Candida albicans, suggesting their potential as antifungal agents .

Anticancer Activity

The anticancer properties of this compound have been extensively researched. Its derivatives have been shown to inhibit cancer cell proliferation in various types of cancer.

- Cytotoxicity Studies : In vitro assays demonstrated that this compound derivatives possess significant cytotoxic effects against melanoma and other cancer cell lines. For instance, compounds derived from this compound were tested against the LOX-IMVI melanoma cell line, showing IC50 values comparable to established anticancer drugs like doxorubicin .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of key signaling pathways involved in tumor growth. For example, certain derivatives were found to inhibit the AKT signaling pathway, leading to reduced viability of cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound derivatives is crucial for optimizing their therapeutic efficacy.

- Key Findings : Research indicates that the position and nature of substituents on the benzofuran ring significantly influence its biological activity. For example, halogen substitutions at specific positions enhance cytotoxicity and selectivity towards cancer cells .

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound derivatives have been assessed through in silico studies, predicting favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. This suggests that these compounds could be viable candidates for further development as therapeutic agents .

Summary of Research Findings

| Application | Compound Type | Key Findings |

|---|---|---|

| Antimicrobial | Aryl derivatives | Active against Candida species; potential antifungal |

| Anticancer | Benzofuran derivatives | Significant cytotoxicity against melanoma; IC50 values comparable to doxorubicin |

| Structure-Activity | SAR studies | Substituent position affects activity; halogen substitutions enhance potency |

| Pharmacokinetics | In silico predictions | Favorable ADME properties suggesting therapeutic potential |

Mécanisme D'action

The mechanism of action of 5-Chlorobenzofuran and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as inhibitors of specific enzymes or receptors, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its target .

Comparaison Avec Des Composés Similaires

Benzofuran: The parent compound without the chlorine substitution.

5-Bromobenzofuran: Similar structure with a bromine atom instead of chlorine.

5-Iodobenzofuran: Similar structure with an iodine atom instead of chlorine.

Uniqueness: 5-Chlorobenzofuran is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and ability to interact with biological targets, making it a valuable scaffold for drug development .

Activité Biologique

5-Chlorobenzofuran is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, highlighting key research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by a benzofuran core with a chlorine substituent at the 5-position. This structural modification has been shown to influence its biological properties significantly. Various derivatives of this compound have been synthesized to evaluate their pharmacological potential, particularly in anticancer and antifungal activities.

Antifungal Activity

Recent studies have focused on the antifungal properties of this compound derivatives. For instance, a study synthesized several aryl (5-chloro-benzofuran-2-yl) ketoximes and their ethers, evaluating their activity against Candida species. The most active compounds demonstrated significant inhibition of ergosterol biosynthesis in Candida albicans, suggesting a mechanism of action that disrupts fungal cell membrane integrity .

| Compound | Activity Against C. albicans | Mechanism |

|---|---|---|

| 2c | High | Ergosterol biosynthesis inhibition |

| 3c | Moderate | Ergosterol biosynthesis inhibition |

Anticancer Activity

The anticancer potential of this compound has been extensively investigated, particularly in relation to its derivatives as allosteric modulators of cannabinoid receptors. A series of this compound-2-carboxamides were synthesized and tested for antiproliferative activity against various cancer cell lines, including MCF-7 and LOX-IMVI melanoma cells. Notably, some derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating promising anticancer efficacy .

Key Findings from Anticancer Studies:

- Cell Viability Assays : Compounds showed over 85% cell viability at concentrations up to 50 µM in non-cancerous cell lines (MCF-10A), indicating low cytotoxicity towards normal cells .

- Caspase Activation : Certain derivatives significantly increased active caspase-3 levels in cancer cells, suggesting an apoptotic mechanism .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 15 | MCF-7 | ~0.96 | Apoptosis via caspase activation |

| 3e | LOX-IMVI | ~1.12 | BRAF V600E inhibition |

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is heavily influenced by their structural features. Research indicates that halogen substitution, particularly at the para position relative to functional groups, enhances cytotoxic properties against cancer cells . The presence of specific functional groups such as CONH has been identified as crucial for maintaining anticancer activity.

Case Studies

- Antiproliferative Activity : A case study involving the evaluation of various benzofuran analogues demonstrated that compounds with hydroxyl groups at the C-6 position exhibited significant antimicrobial activity against Mycobacterium tuberculosis with low toxicity towards mammalian cells .

- In Vivo Efficacy : In vivo studies using murine models have shown that certain benzofuran derivatives can effectively reduce tumor growth without adversely affecting overall health parameters, such as body weight or organ size .

Propriétés

IUPAC Name |

5-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJOPFBXUHIQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945819 | |

| Record name | 5-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23145-05-3 | |

| Record name | Benzofuran, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key biological activities reported for 5-chlorobenzofuran derivatives?

A1: Research has primarily focused on the anti-cancer and anti-tuberculosis potential of this compound derivatives. For instance, this compound-2-carboxamide derivatives have demonstrated potent apoptotic antiproliferative activity against various cancer cell lines, including the breast cancer cell line MCF-7 . Additionally, 3-methyl-1-benzofuran-2-carbohydrazide, a related compound, has been investigated for its antituberculosis activity .

Q2: How does the structure of this compound-2-carboxamide impact its antiproliferative activity?

A2: Studies have shown that the presence of a phenethyl moiety in the backbone structure of this compound-2-carboxamide derivatives significantly enhances their antiproliferative activity . This suggests that the phenethyl group plays a crucial role in the interaction of these compounds with their biological targets, potentially influencing their binding affinity and downstream effects.

Q3: What are the potential molecular targets of this compound-2-carboxamide derivatives in cancer cells?

A3: Research suggests that this compound-2-carboxamide derivatives may act as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) . By inhibiting these key proteins involved in cell growth and proliferation, these compounds could potentially induce apoptosis and inhibit tumor growth.

Q4: Are there any known applications of this compound derivatives in the context of metabolic disorders?

A4: While not directly focused on this compound, research on diethyl (4balpha,4calpha,9aalpha,9balpha)-3,6-dichlorocyclobuta[1,2-b:3,4-b']bisbenzofuran-9a,9b(4bH,4cH)-dicarboxylate, a dimer of ethyl this compound-2-carboxylate, provides some insight. This dimer, structurally related to the antilipidemic drug clofibrate, exhibited antitriglyceridemic properties in rat models . This suggests that further exploration of this compound derivatives in the context of metabolic disorders could be of interest.

Q5: What synthetic strategies are commonly employed to produce this compound derivatives?

A5: Several methods are utilized to synthesize this compound derivatives. One approach involves using 5-chloro-2-hydroxy-benzonitrile as a key starting material, which can be converted into various 2-acyl-3-amino-5-chlorobenzofuran derivatives through reactions with chloroacetone, phenacyl bromide, or 4-chlorophenacyl bromide . These intermediates can then be further modified to generate a diverse array of this compound-based compounds for biological evaluation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.